Gemcitabine triphosphate

Vue d'ensemble

Description

Le triphosphate de gemcitabine est une forme phosphorylée de la gemcitabine, un analogue nucléosidique utilisé comme agent chimiothérapeutique. Il est un métabolite actif de la gemcitabine et joue un rôle crucial dans son activité anticancéreuse. Le triphosphate de gemcitabine est connu pour sa capacité à interférer avec la synthèse de l'ADN, conduisant à l'inhibition de la croissance tumorale et à l'induction de l'apoptose dans les cellules malignes .

Applications De Recherche Scientifique

Gemcitabine triphosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study nucleoside analogs and their interactions with DNA. In biology, it is used to investigate the mechanisms of DNA synthesis and repair. In medicine, this compound is a key component of chemotherapy regimens for various cancers, including pancreatic, lung, breast, and ovarian cancers .

Mécanisme D'action

As a prodrug, gemcitabine is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation, arresting tumour growth and promoting apoptosis of malignant cells . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCTP is incorporated into DNA and after the incorporation of one more nucleotide leads to DNA strand termination .

Safety and Hazards

Gemcitabine triphosphate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or in contact with skin and causes serious eye irritation. It is suspected of causing genetic defects and damaging fertility or the unborn child . It should be handled with appropriate safety precautions and personal protective equipment .

Orientations Futures

Future directions in therapy for pancreatic cancer include the development of agents targeting signal transduction pathways and nuclear transcription factors based on the continually improving understanding of the role of molecular events in carcinogenesis . There are also ongoing efforts to improve the administration of gemcitabine through the development of personalized medicine in oncology .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le triphosphate de gemcitabine est synthétisé à partir de la gemcitabine par une série de réactions de phosphorylation. L'étape initiale implique la phosphorylation de la gemcitabine par la désoxycytidine kinase pour former le monophosphate de gemcitabine. Ceci est suivi d'une phosphorylation supplémentaire par la nucléoside diphosphate kinase pour produire le diphosphate de gemcitabine et finalement le triphosphate de gemcitabine .

Méthodes de production industrielle : La production industrielle du triphosphate de gemcitabine implique l'utilisation de processus de phosphorylation enzymatique. Ces processus sont optimisés pour garantir un rendement élevé et la pureté du produit final. L'utilisation d'enzymes recombinantes et de techniques de purification avancées, telles que la chromatographie liquide haute performance, sont courantes dans la production industrielle du triphosphate de gemcitabine .

Analyse Des Réactions Chimiques

Types de réactions : Le triphosphate de gemcitabine subit principalement des réactions de substitution, où il est incorporé dans l'ADN à la place des nucléotides naturels. Cette incorporation conduit à la terminaison de l'élongation de la chaîne d'ADN et à l'inhibition de la synthèse de l'ADN .

Réactifs et conditions courants : Les réactions de phosphorylation pour produire du triphosphate de gemcitabine nécessitent généralement la présence d'ATP et de kinases spécifiques, telles que la désoxycytidine kinase et la nucléoside diphosphate kinase. Ces réactions sont effectuées dans des conditions physiologiques, avec un pH et une température optimaux pour assurer une conversion efficace .

Principaux produits formés : Le principal produit formé à partir de la phosphorylation de la gemcitabine est le triphosphate de gemcitabine. Ce composé est la forme active qui exerce les effets anticancéreux de la gemcitabine en interférant avec la synthèse de l'ADN .

4. Applications de la recherche scientifique

Le triphosphate de gemcitabine a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les analogues nucléosidiques et leurs interactions avec l'ADN. En biologie, il est utilisé pour étudier les mécanismes de la synthèse et de la réparation de l'ADN. En médecine, le triphosphate de gemcitabine est un élément clé des schémas de chimiothérapie pour divers cancers, notamment les cancers du pancréas, du poumon, du sein et de l'ovaire .

5. Mécanisme d'action

Le triphosphate de gemcitabine exerce ses effets en étant incorporé dans l'ADN pendant la réplication. Une fois incorporé, il provoque la terminaison de l'élongation de la chaîne d'ADN, conduisant à l'inhibition de la synthèse de l'ADN. De plus, le triphosphate de gemcitabine inhibe la ribonucléotide réductase, une enzyme impliquée dans la production de désoxyribonucléotides, épuisant davantage le pool nucléotidique nécessaire à la synthèse de l'ADN . Ce double mécanisme d'action entraîne l'induction de l'apoptose dans les cellules cancéreuses.

Comparaison Avec Des Composés Similaires

Le triphosphate de gemcitabine est structurellement similaire à d'autres analogues nucléosidiques, tels que la cytarabine et la fludarabine. Il possède des caractéristiques uniques qui le distinguent de ces composés. Contrairement à la cytarabine, le triphosphate de gemcitabine a un spectre d'activité antitumorale plus large et est efficace contre une plus large gamme de cancers . De plus, le triphosphate de gemcitabine a un effet auto-potentialisant, où sa forme diphosphate inhibe la ribonucléotide réductase, augmentant ainsi sa propre incorporation dans l'ADN .

Composés similaires :

- Cytarabine

- Fludarabine

- Cladribine

- Décitabine

La combinaison unique d'incorporation de l'ADN et d'inhibition de la ribonucléotide réductase du triphosphate de gemcitabine en fait un agent chimiothérapeutique puissant et polyvalent .

Propriétés

IUPAC Name |

[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOXEIOKAJSRQX-QPPQHZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N3O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911928 | |

| Record name | 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110988-86-8 | |

| Record name | 2',2'-Difluorodeoxycytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMCITABINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0Q7SO4OZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

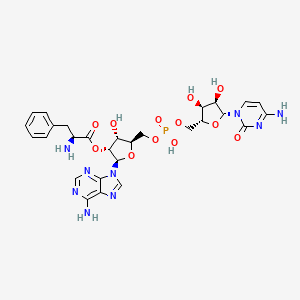

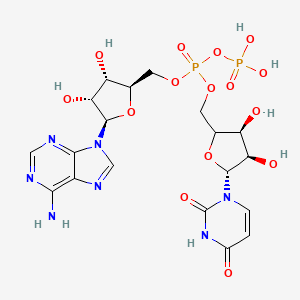

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)methanamine](/img/structure/B1199482.png)

![3-[2-(4-Methoxyphenyl)pentan-3-yl]pyridine](/img/structure/B1199483.png)